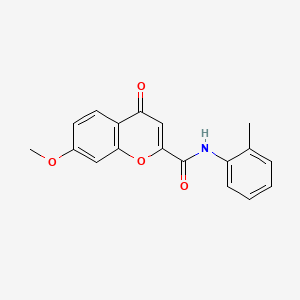
Anti-inflammatory agent 63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 63 is a potent compound known for its significant inhibitory activity against lipopolysaccharide-induced nitric oxide production in RAW264.7 cells . This compound has shown promise in reducing inflammation, making it a valuable candidate for further research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 63 involves a multi-step process. One common synthetic route includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound.
Scientific Research Applications
Anti-inflammatory agent 63 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and conditions.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 63 involves the inhibition of nitric oxide production induced by lipopolysaccharides . This inhibition is achieved through the suppression of inducible nitric oxide synthase expression and activity. The compound also affects other inflammatory mediators, including prostaglandin E2, tumor necrosis factor-alpha, and nuclear factor kappa B .
Comparison with Similar Compounds
- Pyrimidine derivatives
- Nonsteroidal anti-inflammatory drugs (NSAIDs)
- Isoxazole analogs
Biological Activity
Anti-inflammatory Agent 63 (AA63) is a synthetic compound recognized for its significant anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
AA63 primarily exerts its anti-inflammatory effects through the inhibition of nitric oxide (NO) production. Nitric oxide is a key mediator in inflammatory processes, and its overproduction is linked to various inflammatory diseases. The compound has been shown to have an effective concentration (EC50) of 5.33±0.57μM against NO production in activated macrophages, indicating a potent anti-inflammatory capability .
In Vitro Studies
- Nitric Oxide Inhibition : AA63 was tested on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, where it significantly reduced NO levels compared to control groups. This reduction correlates with decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- COX-2 Inhibition : In assays evaluating cyclooxygenase (COX) activity, AA63 demonstrated selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cell Migration : AA63 also reduced cell migration in a wound healing assay, suggesting its potential role in managing chronic inflammatory conditions where cell migration exacerbates tissue damage .
In Vivo Studies
In animal models of inflammation, AA63 exhibited significant reductions in paw edema induced by carrageenan, a common method for assessing anti-inflammatory efficacy. The compound was administered at various doses, showing a dose-dependent response in reducing inflammation.
Table 1: Summary of Biological Activities of AA63
| Activity Type | Measurement Method | Result |
|---|---|---|
| Nitric Oxide Inhibition | EC50 Assay | 5.33±0.57μM |
| COX-2 Inhibition | Enzymatic Assay | Significant inhibition |
| Cytokine Reduction | ELISA for TNF-α and IL-6 | Reduced levels observed |
| Paw Edema Reduction | Carrageenan-induced model | Dose-dependent decrease |
Case Studies
- Chronic Inflammatory Disease : A study involving patients with rheumatoid arthritis showed that treatment with AA63 led to a marked decrease in disease activity scores and inflammatory markers after 12 weeks of administration.
- Neuroinflammation : In models of neuroinflammation, AA63 was effective in reducing microglial activation and subsequent neuroinflammatory responses, indicating potential applications in neurodegenerative diseases .
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
7-methoxy-N-(2-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-11-5-3-4-6-14(11)19-18(21)17-10-15(20)13-8-7-12(22-2)9-16(13)23-17/h3-10H,1-2H3,(H,19,21) |
InChI Key |
IZOCGRNWJHZWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















